molecular formula C8H5Br3O B15243407 2-Bromo-1-(3,5-dibromophenyl)ethanone

2-Bromo-1-(3,5-dibromophenyl)ethanone

Cat. No.: B15243407
M. Wt: 356.84 g/mol
InChI Key: JPEAQCCMVDJLEN-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dibromophenyl)ethanone: is an organic compound with the molecular formula C8H5Br3O . It is a brominated derivative of acetophenone and is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dibromophenyl)ethanone typically involves the bromination of 1-(3,5-dibromophenyl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in a suitable solvent like chloroform or acetic acid. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3,5-dibromophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-(3,5-dibromophenyl)ethanone is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dibromophenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The carbonyl group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

    3,5-Dibromoacetophenone: Similar structure but lacks the additional bromine atom on the ethanone side chain.

    2-Bromo-1-(3,4-dibromophenyl)ethanone: Similar structure with different bromine substitution pattern on the phenyl ring.

    2-Bromo-1-(3,5-dichlorophenyl)ethanone: Similar structure with chlorine atoms instead of bromine

Uniqueness: 2-Bromo-1-(3,5-dibromophenyl)ethanone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic and research applications where such reactivity is desired .

Properties

Molecular Formula

C8H5Br3O

Molecular Weight

356.84 g/mol

IUPAC Name

2-bromo-1-(3,5-dibromophenyl)ethanone

InChI

InChI=1S/C8H5Br3O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2

InChI Key

JPEAQCCMVDJLEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)CBr

Origin of Product

United States

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